An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-bromo-1H-benzimidazole-6-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-bromo-1H-benzimidazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds, characterized by the fusion of benzene and imidazole rings. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active molecules, including approved drugs such as the proton-pump inhibitors omeprazole and the anthelmintic albendazole. The versatile biological activities of benzimidazole derivatives, which include antimicrobial, anticancer, antiviral, and anti-inflammatory properties, have driven extensive research into the synthesis and evaluation of novel analogues.[1][2] The introduction of various substituents onto the benzimidazole core allows for the fine-tuning of its physicochemical properties, which in turn influences the pharmacokinetic and pharmacodynamic profile of the molecule.
This technical guide provides a comprehensive overview of the physicochemical properties of a specific derivative, methyl 4-bromo-1H-benzimidazole-6-carboxylate . Due to the limited availability of direct experimental data for this compound, this guide leverages predicted data from computational models and extrapolates information from structurally related analogues to provide a robust profile for researchers. We will delve into its key physicochemical parameters, propose a plausible synthetic route, detail experimental protocols for its characterization, and discuss its potential biological significance.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). For methyl 4-bromo-1H-benzimidazole-6-carboxylate, a comprehensive understanding of these properties is essential for its development as a potential therapeutic agent.
Predicted Physicochemical Data
In the absence of extensive experimental data, computational methods provide valuable predictions for key physicochemical parameters. The following table summarizes the predicted properties for methyl 4-bromo-1H-benzimidazole-6-carboxylate.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₇BrN₂O₂ | |
| Molecular Weight | 255.07 g/mol | |
| Melting Point | Not available | Likely a solid at room temperature, by analogy to similar compounds.[3] |
| Boiling Point | 383.9 ± 45.0 °C | Predicted for a close isomer, 6-bromo-1-methyl-1H-benzimidazole-4-carboxylic acid methyl ester.[4] |
| Density | 1.61 ± 0.1 g/cm³ | Predicted for a close isomer.[4] |
| pKa | 3.45 ± 0.10 | Predicted for the protonated benzimidazole nitrogen of a close isomer.[4] This indicates it is a weak base. |
| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Estimated based on related structures. A higher logP suggests greater lipophilicity. |
| Aqueous Solubility | Low | Expected to have low aqueous solubility, a common characteristic of benzimidazole derivatives.[5] |
Synthesis of Methyl 4-bromo-1H-benzimidazole-6-carboxylate
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of methyl 4-bromo-1H-benzimidazole-6-carboxylate.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Methyl 3,4-diaminobenzoate (Intermediate)
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Esterification of 3-Amino-4-nitrobenzoic acid: To a solution of 3-amino-4-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 3-amino-4-nitrobenzoate.
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Reduction of the Nitro Group: Dissolve the methyl 3-amino-4-nitrobenzoate in ethanol and add a catalytic amount of 10% Palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain methyl 3,4-diaminobenzoate.
Step 2: Synthesis of Methyl 4-bromo-1H-benzimidazole-6-carboxylate (Final Product)
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Bromination of Methyl 3,4-diaminobenzoate: Dissolve the methyl 3,4-diaminobenzoate in a suitable solvent such as acetonitrile. Add N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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Cyclization to form the Benzimidazole Ring: The crude methyl 5-bromo-3,4-diaminobenzoate is then refluxed in formic acid for 2-3 hours. After cooling, the excess formic acid is removed under reduced pressure. The residue is then neutralized with a saturated solution of sodium bicarbonate, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried. Purification by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel will yield the final product, methyl 4-bromo-1H-benzimidazole-6-carboxylate.
Experimental Protocols for Physicochemical Characterization
To ensure the identity, purity, and key physicochemical properties of the synthesized methyl 4-bromo-1H-benzimidazole-6-carboxylate, a series of analytical and experimental procedures should be performed.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Protocol:
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A small amount of the dried, purified compound is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range at which the compound begins to melt and completely liquefies is recorded. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.
Solubility Determination
Determining the aqueous solubility of a compound is crucial for predicting its oral bioavailability.
Caption: Workflow for the experimental determination of thermodynamic solubility.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for elucidating the molecular structure of the synthesized compound.
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¹H NMR: The spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Expected signals would include those for the aromatic protons on the benzimidazole ring system, the methyl ester protons, and the N-H proton of the imidazole ring.
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¹³C NMR: This will show the number of different types of carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.
UV-Vis Spectroscopy: The UV-Vis spectrum can provide information about the electronic transitions within the molecule and can be used for quantitative analysis.
Potential Biological Significance and Mechanism of Action
While specific biological data for methyl 4-bromo-1H-benzimidazole-6-carboxylate is not yet available, the benzimidazole scaffold and the presence of a bromine substituent suggest potential for significant biological activity.
Anticancer Activity: Many benzimidazole derivatives exhibit potent anticancer properties through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Similar to other benzimidazole-containing drugs like nocodazole, the compound may interfere with microtubule formation, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Benzimidazoles are known to inhibit various kinases involved in cancer cell signaling pathways, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[7]
-
Topoisomerase Inhibition: Some derivatives can intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.
Antimicrobial Activity: Bromo-substituted heterocyclic compounds often display enhanced antimicrobial activity.[8] The mechanism of action for benzimidazole-based antimicrobials can involve:
-
Inhibition of Fumarate Reductase: This enzyme is essential for the anaerobic respiration of many microorganisms.
-
Disruption of Microtubule Synthesis: Similar to their anticancer effects, they can target microbial tubulin.[2]
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Inhibition of Nucleic Acid and Protein Synthesis.
The presence of the methyl ester at the 6-position and the bromine atom at the 4-position will modulate the lipophilicity and electronic properties of the benzimidazole core, which can significantly influence its binding affinity to biological targets and its overall pharmacological profile. Further in-vitro and in-vivo studies are necessary to elucidate the specific biological activities and mechanism of action of this compound.
Conclusion
Methyl 4-bromo-1H-benzimidazole-6-carboxylate is a promising, yet under-explored, member of the benzimidazole family. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and standard experimental protocols for its characterization. The structural features of this molecule suggest a strong potential for biological activity, particularly in the areas of oncology and infectious diseases. The information presented herein serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related benzimidazole derivatives. Further experimental validation of the predicted properties and biological screening are crucial next steps in unlocking the full potential of this compound.
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